COX-2 Inhibitor Potency: 5-Methyl-1-aryl Substitution Enables Nanomolar Activity
In a series of 5-(halomethyl)-1-aryl-1H-1,2,4-triazole-3-carboxylates, the 5-methyl-substituted parent carboxylic acid serves as the foundational scaffold from which highly potent COX-2 inhibitors are derived. Compound 5d, which retains the 5-methyl-1-phenyl-1H-1,2,4-triazole core, exhibited COX-2 IC₅₀ = 17.9 nM with a selectivity index (COX-1/COX-2) of 1080, outperforming both celecoxib and indomethacin in the same assays [1].
| Evidence Dimension | COX-2 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 17.9 nM (for derivative 5d retaining 5-methyl-1-phenyl-1H-1,2,4-triazole core) |
| Comparator Or Baseline | Celecoxib: IC₅₀ values in similar range; Indomethacin: weaker COX-2 inhibition; non-selective NSAIDs: COX-1/COX-2 ratio near 1 |
| Quantified Difference | Selectivity index (COX-1/COX-2) = 1080 vs. ~1 for non-selective NSAIDs |
| Conditions | In vitro COX-1/COX-2 inhibition assay using human recombinant enzymes |
Why This Matters
This evidence demonstrates that the 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid scaffold is a validated starting point for developing selective COX-2 inhibitors with nanomolar potency—a differentiation that unsubstituted or differently substituted triazole cores cannot reliably achieve.
- [1] New methyl 5-(halomethyl)-1-aryl-1H-1,2,4-triazole-3-carboxylates as selective COX-2 inhibitors and anti-inflammatory agents: Design, synthesis, biological evaluation, and docking study. Bioorganic Chemistry. 2020;104:104333. View Source
